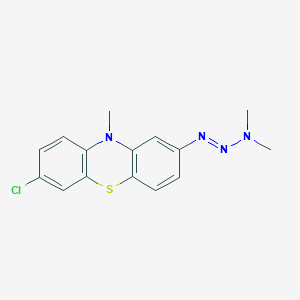
N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine is a synthetic compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are commonly used in medicinal chemistry for their therapeutic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine typically involves the reaction of 10H-phenothiazine with appropriate reagents. One common method includes the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate can then be treated with sodium azide to yield the corresponding tetrazole. Further reactions with hydrazine hydrate or hydroxylamine can produce various derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine has been explored for various scientific research applications:
Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine involves its interaction with various molecular targets. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, thereby modulating biological pathways. For instance, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Uniqueness
N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine is unique due to its specific substitution pattern on the phenothiazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
特性
CAS番号 |
79226-51-0 |
|---|---|
分子式 |
C15H15ClN4S |
分子量 |
318.8 g/mol |
IUPAC名 |
N-[(7-chloro-10-methylphenothiazin-2-yl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H15ClN4S/c1-19(2)18-17-11-5-7-14-13(9-11)20(3)12-6-4-10(16)8-15(12)21-14/h4-9H,1-3H3 |
InChIキー |
ZEMZTULGSWIXHD-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)Cl)SC3=C1C=C(C=C3)N=NN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















